molecular formula C11H14O4 B3376915 3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid CAS No. 1249097-36-6

3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid

Cat. No.: B3376915
CAS No.: 1249097-36-6
M. Wt: 210.23
InChI Key: QJBIZXXUKJVWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, which make it valuable in research and industrial applications.

Mechanism of Action

Target of Action

3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid is a metabolite formed by the human microflora . It is one of the major metabolites of ingested caffeic acid and the phenolic degradation products of proanthocyanidins

Mode of Action

It is known to have vasodilatory activity , which suggests that it may interact with vascular smooth muscle cells or endothelial cells to induce relaxation and dilation of blood vessels.

Biochemical Pathways

The compound is a flavonoid metabolite formed by human microflora . It is a major metabolite of ingested caffeic acid and the phenolic degradation products of proanthocyanidins . These substances are abundant in dietary sources like chocolate

Pharmacokinetics

It is known to be detected in human urine , suggesting that it is absorbed and excreted by the body

Result of Action

The compound is suspected to have antioxidant properties . Antioxidants are known to neutralize harmful free radicals in the body, thereby preventing cellular damage. The vasodilatory activity of the compound may also contribute to improved blood flow and nutrient delivery to tissues.

Action Environment

The action of this compound is influenced by the gut microflora, which forms this compound from dietary sources . Therefore, factors that affect the gut microflora, such as diet and antibiotic use, could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid plays a crucial role in biochemical reactions, particularly as an antioxidant. It interacts with various enzymes and proteins, including those involved in the metabolism of dietary polyphenols. For instance, it is a major metabolite of ingested caffeic acid and the phenolic degradation products of proanthocyanidins by the microflora in the colon . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Cellular Effects

This compound influences various cellular processes. It has been implicated in the regulation of cell signaling pathways, gene expression, and cellular metabolism. The compound’s antioxidant properties help in reducing oxidative stress, which can impact cell function positively. It has been detected in human urine, serum, and cerebrospinal fluid, indicating its systemic presence and potential influence on various cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is thought to be derived from nutritional sources such as dietary phenylalanine or polyphenols . The compound’s antioxidant activity is primarily due to its ability to neutralize free radicals, thereby preventing cellular damage. Additionally, it may interact with enzymes involved in the metabolism of polyphenols, influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains relatively stable under normal conditions, but its antioxidant properties may diminish over time due to degradation . Long-term studies in vitro and in vivo have indicated that the compound can maintain its protective effects against oxidative stress for extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant properties, protecting cells from oxidative damage. At higher doses, it may exhibit toxic or adverse effects, although such instances are rare . The threshold effects observed in these studies suggest that the compound’s beneficial effects are dose-dependent, with an optimal range for maximum efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of dietary polyphenols. It interacts with enzymes such as pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase . These interactions influence the metabolic flux and levels of various metabolites, contributing to the compound’s overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its overall biochemical impact .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid typically involves organic synthesis techniques. One common method is the reaction of 3-hydroxyphenylacetic acid with a suitable reagent under controlled conditions to introduce the dimethyl group.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals and other chemical products.

Biology: In biological research, 3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid is studied for its potential biological activities. It may be used in assays to understand enzyme interactions and metabolic pathways.

Medicine: The compound has potential medicinal applications, including its use in drug development. It may be investigated for its therapeutic properties and effects on various biological targets.

Industry: In the industrial sector, this compound is utilized in the manufacture of various chemical products, including polymers and coatings. Its unique properties make it suitable for specific applications requiring stability and reactivity.

Comparison with Similar Compounds

  • 3-Hydroxyphenylacetic acid

  • 3-Hydroxy-3-phenylpropionic acid

  • 3-(2-Hydroxyphenyl)propanoic acid

Uniqueness: 3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid is unique due to its specific structural features, including the presence of the dimethyl group. This structural difference can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-11(2,10(14)15)9(13)7-4-3-5-8(12)6-7/h3-6,9,12-13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBIZXXUKJVWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC(=CC=C1)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid
Reactant of Route 3
3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid
Reactant of Route 5
3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid
Reactant of Route 6
3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.